N-(4-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide
Description
N-(4-Methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a rigid bicyclo[2.2.1]heptane core, a methylidene group at position 2, and a 4-methoxyphenyl carboxamide substituent. The 4-methoxyphenyl moiety may influence solubility and pharmacokinetics, as methoxy groups are known to modulate lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-12-17(2,3)13-9-10-18(12,11-13)16(20)19-14-5-7-15(21-4)8-6-14/h5-8,13H,1,9-11H2,2-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPFUXZERTWMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . The reaction conditions are operationally simple and can be conducted at room temperature, making it suitable for industrial production.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Their Implications
The following table summarizes key structural differences and their hypothesized effects:
Functional Group Analysis
- Methoxy vs. Halogen Substitutents: The 4-methoxyphenyl group in the target compound contrasts with halogenated analogues (e.g., bromo in , fluoro in ).
- Oxo vs. Methylidene Groups : The 3-oxo group in analogues (e.g., ) introduces a hydrogen-bond acceptor, which may enhance target binding compared to the methylidene group in the target compound. However, methylidene may confer greater rigidity or reduced polarity .
- Aromatic vs. Heterocyclic Substituents : Pyridinylmethyl () and thiazolyl () groups introduce nitrogen atoms, enabling hydrogen bonding and cation-π interactions absent in the methoxyphenyl group. These features could improve solubility or receptor affinity .
Q & A
Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclopropane ring formation and carboxamide coupling. Key steps for optimization:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for coupling efficiency .
- Temperature Control : Use gradient heating (e.g., 50–120°C) to stabilize reactive intermediates .
- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics .
- Purity Monitoring : Employ TLC/HPLC at each step to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the bicyclo[2.2.1]heptane core and its substituents?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to resolve methylidene protons and bicyclic carbons. NOESY confirms spatial proximity of substituents .
- X-Ray Diffraction : Resolve steric effects of 3,3-dimethyl and 4-methoxyphenyl groups on the bicyclic framework .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the phenyl ring) influence the compound’s lipophilicity and bioactivity?
- Methodological Answer :
- Comparative Analysis : Synthesize analogs with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups. Measure logP values and compare antimicrobial activity .
- Table: Substituent Effects
| Substituent | logP | Biological Activity (IC50, μM) |
|---|---|---|
| 4-OCH3 | 2.1 | 12.5 (Antifungal) |
| 4-Cl | 3.4 | 8.2 (Antifungal) |
| 2,4-diCl | 4.0 | 5.6 (Antifungal) |
| Data extrapolated from bicyclic carboxamide analogs . |
Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to fungal CYP51 or bacterial efflux pumps. Prioritize hydrogen bonding with the carboxamide group .
- MD Simulations : Run 100-ns trajectories to assess stability of the bicyclic core in lipid bilayers .
Q. How can contradictory data on solubility versus bioactivity be resolved during lead optimization?
- Methodological Answer :
- Balanced Design : Introduce hydrophilic groups (e.g., hydroxyl) without disrupting the bicyclic scaffold. For example, 3-hydroxy analogs retain activity while improving aqueous solubility (logS = -3.2 → -2.5) .
- Prodrug Strategies : Mask polar groups with acetyl or PEGylated moieties to enhance bioavailability .
Q. What experimental approaches are recommended for elucidating the compound’s mechanism of action in antimicrobial studies?
- Methodological Answer :
- Time-Kill Assays : Monitor bacterial/fungal viability over 24–48 hours to distinguish bacteriostatic vs. bactericidal effects .
- Transcriptomics : Use RNA-seq to identify upregulated stress-response genes (e.g., ROS detoxification pathways) .
Methodological Challenges and Solutions
Q. How can researchers address stability issues during long-term storage of the compound?
- Methodological Answer :
- Storage Conditions : Store at -20°C under argon, with desiccants to prevent hydrolysis of the carboxamide group .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC .
Q. Which analytical methods are suitable for quantifying trace impurities in synthesized batches?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
